Cas no 313403-50-8 (N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide)
N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide
- 313403-50-8
- AKOS024573906
- F0012-0293
- N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE
- N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide
- N-[2-(1H-benzimidazol-2-yl)phenyl]naphthalene-1-carboxamide
- Oprea1_039652
-
- Inchi: 1S/C24H17N3O/c28-24(18-12-7-9-16-8-1-2-10-17(16)18)27-20-13-4-3-11-19(20)23-25-21-14-5-6-15-22(21)26-23/h1-15H,(H,25,26)(H,27,28)
- InChI Key: MAPZOKWUCJDCEV-UHFFFAOYSA-N
- SMILES: O=C(C1=CC=CC2C=CC=CC1=2)NC1=CC=CC=C1C1=NC2C=CC=CC=2N1
Computed Properties
- Exact Mass: 363.137162174g/mol
- Monoisotopic Mass: 363.137162174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 28
- Rotatable Bond Count: 3
- Complexity: 552
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 57.8Ų
N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0012-0293-2μmol |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide |
313403-50-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0012-0293-5μmol |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide |
313403-50-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0012-0293-10μmol |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide |
313403-50-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0012-0293-20μmol |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide |
313403-50-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0012-0293-1mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide |
313403-50-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0012-0293-2mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide |
313403-50-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0012-0293-3mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide |
313403-50-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0012-0293-4mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide |
313403-50-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0012-0293-5mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide |
313403-50-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0012-0293-10mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide |
313403-50-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide
N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide: A Comprehensive Overview
N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide (CAS No. 313403-50-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzodiazepines, which are widely studied for their diverse biological activities, including anxiolytic, sedative, and anticonvulsant properties. The unique structural features of N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide make it a promising candidate for the development of novel therapeutic agents.
The benzodiazepine core in N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide is a key pharmacophore that interacts with various receptors in the central nervous system (CNS). Specifically, this compound has been shown to bind to the γ-aminobutyric acid (GABA) receptor complex, modulating the activity of GABAergic neurotransmission. This interaction is crucial for its potential therapeutic applications in treating anxiety disorders, insomnia, and epilepsy.
Recent studies have highlighted the importance of naphthalene derivatives in enhancing the pharmacological properties of benzodiazepines. The naphthalene moiety in N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide contributes to its lipophilicity and bioavailability, which are essential for effective drug delivery and target engagement. Moreover, the naphthalene ring can be modified to fine-tune the compound's binding affinity and selectivity for specific receptor subtypes.
In preclinical studies, N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide has demonstrated potent anxiolytic effects in rodent models of anxiety. These effects were comparable to those of established benzodiazepines such as diazepam and alprazolam. Additionally, the compound exhibited a favorable safety profile with minimal side effects, suggesting its potential as a safer alternative to traditional benzodiazepines.
The carboxamide functional group in N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide plays a crucial role in its pharmacological activity. Carboxamides are known to enhance the stability and solubility of organic compounds, which can improve their pharmacokinetic properties. Furthermore, the carboxamide group can form hydrogen bonds with target proteins, enhancing the compound's binding affinity and selectivity.
One of the key challenges in the development of new benzodiazepine derivatives is achieving a balance between efficacy and safety. N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide has shown promise in this regard by exhibiting potent anxiolytic effects without causing significant sedation or cognitive impairment. This makes it an attractive candidate for further clinical investigation.
Recent advances in computational chemistry and molecular modeling have facilitated the rational design of novel benzodiazepine derivatives with improved pharmacological profiles. These tools have been instrumental in optimizing the structure of N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide to enhance its binding affinity for specific GABA receptor subtypes while minimizing off-target effects.
In conclusion, N-2-(1H-1,3-benzodiazol-2-yL)phenylnaphthalene-l-carboxamide (CAS No. 313403–50–8) represents a promising compound with significant potential in the treatment of anxiety disorders and other CNS-related conditions. Its unique structural features and favorable pharmacological properties make it an exciting candidate for further research and development in the pharmaceutical industry.
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